molecular formula C14H12O4S B11704998 4-Acetylphenyl benzenesulfonate CAS No. 64101-66-2

4-Acetylphenyl benzenesulfonate

Cat. No.: B11704998
CAS No.: 64101-66-2
M. Wt: 276.31 g/mol
InChI Key: MEOYXYXANNAOTK-UHFFFAOYSA-N
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Description

4-Acetylphenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl benzenesulfonate typically involves the sulfonation of 4-acetylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Acetylphenol+Benzenesulfonyl chloride4-Acetylphenyl benzenesulfonate+HCl\text{4-Acetylphenol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Acetylphenol+Benzenesulfonyl chloride→4-Acetylphenyl benzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Carboxyphenyl benzenesulfonate.

    Reduction: 4-Hydroxyphenyl benzenesulfonate.

    Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-acetylphenyl benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties but lacking the acetyl group.

    4-Methylphenyl benzenesulfonate: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness: 4-Acetylphenyl benzenesulfonate is unique due to the presence of both an acetyl group and a sulfonate group, which confer distinct chemical reactivity and biological activity. The acetyl group allows for specific interactions with biological targets, while the sulfonate group enhances solubility and stability.

Properties

CAS No.

64101-66-2

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

(4-acetylphenyl) benzenesulfonate

InChI

InChI=1S/C14H12O4S/c1-11(15)12-7-9-13(10-8-12)18-19(16,17)14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

MEOYXYXANNAOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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